Zinc oxide is an inorganic compound with the formula ZnO. It is classified as a metal oxide and primarily exists in two crystalline forms: the hexagonal wurtzite structure and the cubic zinc blende structure. The wurtzite form is more stable at room temperature and is the most commonly encountered form in nature. Zinc oxide is widely recognized for its semiconductor properties and its ability to absorb ultraviolet light, making it valuable in sunscreen formulations and other protective applications.
Zinc oxide can be synthesized through various methods, each yielding different particle sizes and morphologies. Key synthesis techniques include:
These methods highlight the versatility of synthesis routes available for producing zinc oxide nanoparticles tailored for specific applications.
Zinc oxide has a unique molecular structure characterized by its wurtzite crystal lattice, which consists of tetrahedrally coordinated zinc ions surrounded by oxygen ions. The lattice parameters for the wurtzite structure are approximately and . The bond length between zinc and oxygen is about , contributing to its stability and electrical properties .
X-ray diffraction studies confirm that synthesized zinc oxide retains this hexagonal phase, with characteristic peaks corresponding to specific crystallographic planes (e.g., (100), (002), (101)). The average crystallite size can be calculated using the Scherrer equation from X-ray diffraction data .
Zinc oxide participates in various chemical reactions that are crucial for its applications:
The mechanism of action of zinc oxide is multifaceted:
Zinc oxide possesses several notable physical and chemical properties:
These properties make it suitable for various applications ranging from cosmetics to electronics .
Zinc oxide finds extensive use across multiple domains:
Zinc oxide (ZnO) has a multifaceted history spanning over two millennia. The earliest documented use dates to 500 BC or earlier in ancient India, where it was formulated as pushpanjan in the Charaka Samhita for wound and eye treatments [3] [5]. Roman metallurgists around 200 BC developed brass via a cementation process involving ZnO and copper, with Dioscorides (1st century AD) documenting zinc oxide production by heating zinc ore [3] [5]. By the 12th–16th centuries, systematic ZnO synthesis emerged in India and China, reaching Europe in 1743 with the first zinc smelter in Bristol, UK [3] [5].
The material’s significance in materials science crystallized in 1782, when Louis-Bernard Guyton de Morveau proposed ZnO as a safer alternative to toxic lead white in pigments [3]. Its industrial utility expanded in the 19th century, particularly in rubber vulcanization and as a photocopy paper additive in the 1970s [3] [5]. The late 20th century marked a pivotal shift: after the discovery of its semiconducting properties in 1912 and piezoelectric behavior in 1960, research surged post-1990, especially in nanotechnology for optoelectronics and energy harvesting [5] [6].
Table 1: Key Historical Milestones in Zinc Oxide Application
Era | Development | Significance |
---|---|---|
500 BC | Medicinal pushpanjan (India) | Early therapeutic use for skin/eyes |
200 BC | Roman brass production | Cementation process using ZnO |
1743 AD | First European zinc smelter (UK) | Industrial-scale synthesis |
1782 | Zinc white pigment proposal | Safer alternative to lead-based paints |
1912 | Semiconductor property investigation | Foundation for electronic applications |
1960 | Piezoelectric thin films for acoustic components | First electronic application |
Post-1990 | Nanostructure research boom | Optoelectronics, spintronics, and energy harvesting |
Zinc oxide exhibits three primary crystalline polymorphs: wurtzite (B4), zinc blende (B3), and rocksalt (B1). Under ambient conditions, wurtzite is thermodynamically stable, belonging to the non-centrosymmetric space group P6₃mc with lattice parameters a = 3.2495 Å and c = 5.2069 Å [1] [3] [7]. This structure comprises tetrahedral coordination of Zn²⁺ and O²⁻ ions stacked along the c-axis, resulting in polar (0001) and (000−1) surfaces with high surface energy [1] [4]. The polarity drives anisotropic growth, favoring one-dimensional nanostructures like nanowires [4].
The zinc blende phase (B3) is metastable and crystallizes in a cubic structure (F$\bar{4}$3m space group), typically stabilized via epitaxial growth on cubic substrates like MgO or Pt [1] [7]. It shares tetrahedral bonding but differs from wurtzite in the stacking sequence of atomic layers (ABCABC vs. ABABAB). Theoretical studies confirm zinc blende ZnO’s mechanical and dynamic stability, though its cohesive energy is 10–50 meV/atom higher than wurtzite [1]. The rocksalt phase (B1) forms under high pressure (>9.5 GPa), adopting an octahedral coordination [1] [7]. A predicted CsCl-type phase (B2) may emerge near 260 GPa [1].
Table 2: Structural Parameters of Zinc Oxide Polymorphs
Polymorph | Space Group | Coordination | Lattice Parameters | Stabilization |
---|---|---|---|---|
Wurtzite (B4) | P6₃mc | Tetrahedral | a = 3.2495 Å, c = 5.2069 Å | Ambient conditions |
Zinc blende (B3) | F$\bar{4}$3m | Tetrahedral | a = 4.47–4.58 Å | Cubic substrates (e.g., Pt) |
Rocksalt (B1) | Fm$\bar{3}$m | Octahedral | a ≈ 4.27 Å | Pressure >9.5 GPa |
Zinc oxide is a direct bandgap semiconductor with a room-temperature energy gap of 3.37 eV for the wurtzite phase [1] [8]. Its zinc blende polymorph exhibits a slightly reduced bandgap (~3.0 eV), while the rocksalt phase transitions to an indirect gap exceeding 4.5 eV [1] [7]. A critical electronic property is its large exciton binding energy (60 meV), enabling efficient room-temperature excitonic emission and lasing [2] [4]. This significantly exceeds values for GaN (25 meV) and ZnSe (19 meV), making ZnO advantageous for optoelectronic devices like UV lasers and LEDs [1].
Optical absorption spectra reveal strong UV-edge absorption (~10⁵ cm⁻¹ at 3.4 eV) [2]. Bandgap engineering is achievable via alloying: Sn-doping (Zn₁₋ₓSnₓO) reduces the gap to ~2.9 eV, while Mg incorporation widens it beyond 4.0 eV [2] [7]. Defects profoundly influence emission spectra; visible luminescence (green band at ~550 nm) arises from oxygen vacancies (Vₒ) or zinc interstitials (Znᵢ), though their exact roles remain debated [2] [6].
The non-centrosymmetric wurtzite structure endows ZnO with strong piezoelectricity and intrinsic pyroelectricity. Piezoelectricity arises from ionic charge displacement under stress: Zn²⁺ and O²⁻ sublattices deform asymmetrically, generating a macroscopic dipole moment [4] [7]. The piezoelectric strain constant (d₃₃) for bulk ZnO is modest (~12.4 pm/V) compared to lead zirconate titanate (PZT, 300–600 pm/V) [4]. However, nanostructuring dramatically enhances this property due to reduced defects, surface effects, and strain confinement:
Table 3: Piezoelectric Performance of ZnO Nanostructures
Morphology | Piezoelectric Constant (d₃₃, pm/V) | Enhancement Mechanism |
---|---|---|
Bulk crystal | 12.4 | Baseline |
Nanowires (Ø 1.5 μm) | 46.9 | Increased polarization per unit volume |
Nanobelts | 26.7 | High crystallinity, dislocation-free |
Nanosheets (1.1 nm) | 80.8 | Substrate-induced polarization asymmetry |
Nd³⁺-doped nanorods | ~85 | Lattice strain and charge redistribution |
Pyroelectricity in ZnO stems from spontaneous polarization along the c-axis, which varies with temperature. This enables applications in infrared detection and thermal energy conversion [3] [7]. The combination of piezoelectric and pyroelectric responses facilitates multifunctional energy harvesting, as demonstrated in vertically aligned nanowire composite generators producing 45.87 μW/cm² under finger tapping [4]. Such nanostructures are pivotal for lead-free next-generation devices in microelectromechanical systems, sensors, and self-powered electronics [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7